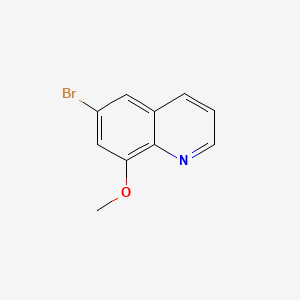

6-Bromo-8-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXVYYHNERBSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311489 | |

| Record name | 6-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-32-6 | |

| Record name | 6-Bromo-8-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-8-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-8-methoxyquinoline chemical properties

An In-depth Technical Guide on 6-Bromo-8-methoxyquinoline For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and oncology. Its structure serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and biological activities of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes and relationships.

Core Chemical Properties

This compound is a solid organic compound. Its core structure consists of a quinoline ring system substituted with a bromine atom at the 6-position and a methoxy group at the 8-position. This specific substitution pattern influences its electronic properties, reactivity, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 103028-32-6 | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| SMILES | COC1=C2C(=CC(=C1)Br)C=CC=N2 | [1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step processes starting from substituted anilines or by modifying existing quinoline scaffolds. The bromine atom at the 6-position and the methoxy group at the 8-position are key functional groups that direct further chemical transformations.

General Synthesis Approach

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a published procedure is referenced for its preparation[2]. A common strategy for synthesizing substituted quinolines involves the Skraup synthesis or variations thereof. Another approach involves the regioselective bromination of an 8-methoxyquinoline precursor.

A related synthesis for a brominated methoxyquinoline derivative involves the aromatization of a tetrahydroquinoline precursor. For example, 3,5,6,7-tetrabromo-8-methoxyquinoline can be synthesized from 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline through a bromination/dehydrogenation process[3].

Reactivity and Further Functionalization

The bromine atom on the quinoline ring serves as a reactive handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki Cross-Coupling: The bromine at the 6-position can be reacted with various boronic acids to form new carbon-carbon bonds. For instance, this compound was subjected to a Suzuki cross-coupling reaction with p-formylphenylboronic acid to yield a key synthon for further reactions[2].

The logical workflow for utilizing this compound as a scaffold in a subsequent coupling reaction is depicted below.

Caption: Workflow for Suzuki cross-coupling of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility in research. The following sections provide methodologies adapted from studies on related brominated quinoline compounds.

Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline (from a related precursor)

This protocol describes the synthesis of a highly brominated derivative starting from a tetrahydroquinoline analog of the title compound[3].

-

Reactant Preparation : Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (100 mg, 0.41 mmol) in 15 mL of chloroform (CHCl₃).

-

Reagent Preparation : Prepare a solution of bromine (347 mg, 2.17 mmol) in 5 mL of CHCl₃.

-

Reaction Execution : Add the bromine solution to the reactant solution over 5 minutes at room temperature, ensuring the reaction is protected from light.

-

Reaction Monitoring : Allow the mixture to react for 5 days, or until the bromine color has dissipated.

-

Work-up : Wash the resulting mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

-

Isolation : Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate to yield the product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on procedures for similar brominated heterocyclic compounds and is applicable for the functionalization of this compound[4][5].

-

Reagent Preparation : In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 eq), the desired boronic acid (1.3 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq).

-

Catalyst Addition : Add a palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) to the flask under an inert atmosphere (argon or nitrogen).

-

Solvent Addition : Add anhydrous, degassed solvent (e.g., dioxane, ~0.2 M concentration) and a small amount of degassed water (10% of the dioxane volume).

-

Reaction Execution : Heat the reaction mixture (e.g., to 70-100 °C) with vigorous stirring for 18-24 hours.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Biological Activity and Applications

Substituted quinolines are a prominent class of compounds in medicinal chemistry. This compound and its derivatives have shown potential as anticancer agents[1][2].

Anticancer Activity

This compound has been identified as a quinoline derivative with potential anticancer activity[1]. The mechanism of action for similar compounds involves the inhibition of DNA, RNA, and protein synthesis in tumor cells[1]. Derivatives synthesized from this compound have been incorporated into bioactive motifs to create new series of potential anticancer agents[2]. For example, after a Suzuki coupling, the resulting aldehyde was used in a one-pot Mannich-type reaction to produce final target compounds that were evaluated for their anticancer properties[2].

The general signaling concept for many quinoline-based kinase inhibitors involves interference with critical cell signaling pathways, such as the Raf/MEK/ERK pathway, which is often dysregulated in cancer[4].

Caption: General inhibition of a kinase signaling pathway by quinoline derivatives.

Other Potential Applications

Derivatives of methoxyquinolines have also been explored for other therapeutic uses. For instance, some have been investigated as antiparasitic agents for treating schistosomiasis and as potential antimalarial agents effective against Plasmodium falciparum[1][6]. The quinoline scaffold is also a known core for inhibitors of bacterial DNA gyrase and topoisomerase[6].

Conclusion

This compound is a valuable heterocyclic intermediate with demonstrated utility in the synthesis of novel compounds with potential anticancer properties. Its reactivity, particularly at the bromine-substituted position, allows for extensive functionalization through modern cross-coupling techniques. While comprehensive data on its physical properties are sparse, its application as a building block in medicinal chemistry is evident. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 103028-32-6 | DEA02832 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 8-Bromo-6-methoxyquinoline | 50488-36-3 [smolecule.com]

An In-depth Technical Guide to 6-Bromo-8-methoxyquinoline: Properties, Synthesis, and Spectroscopic Analysis

Disclaimer: Direct experimental data for 6-Bromo-8-methoxyquinoline is not widely available in published literature. This guide has been constructed by synthesizing information on closely related isomers and foundational principles of organic chemistry to provide a robust predictive profile and a proposed pathway for synthesis and characterization. All predicted data is clearly indicated. The well-characterized isomer, 5-Bromo-8-methoxyquinoline , is used as a reference for spectroscopic analysis.

Introduction: The Quinoline Scaffold and the Challenge of Regioisomerism

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties. The strategic placement of substituents, such as halogens and methoxy groups, is a key tactic in drug design to modulate a compound's physicochemical properties, metabolic stability, and target affinity.

This compound is a specific, yet sparsely documented, isomer within this important chemical class. Its utility as a synthetic intermediate or a pharmacologically active agent is contingent on its precise physicochemical and structural characteristics. A significant challenge in its study is the directing effect of the C8-methoxy group, which strongly influences the regioselectivity of electrophilic aromatic substitution reactions. As established in the literature, direct bromination of 8-methoxyquinoline yields 5-bromo-8-methoxyquinoline as the sole product, a consequence of the methoxy group activating the ortho (C7) and para (C5) positions.[1] This inherent reactivity makes the synthesis of the 6-bromo isomer a non-trivial challenge, requiring a more nuanced synthetic strategy.

This guide provides a comprehensive overview of the predicted properties of this compound, a proposed synthetic route to overcome the challenge of regioselectivity, and a detailed, comparative analysis of its expected spectroscopic profile.

Section 1: Core Physicochemical Properties

The molecular formula for this compound is C₁₀H₈BrNO. Due to the lack of direct experimental data, the following properties are predicted based on the known values of its isomers and general chemical principles.

| Property | Predicted/Inferred Data | Rationale & Comparative Notes |

| Molecular Formula | C₁₀H₈BrNO | Confirmed by atomic composition. |

| Molecular Weight | ~238.08 g/mol | Calculated based on the molecular formula. |

| Appearance | Predicted: Off-white to light brown solid | Isomers such as 5-bromo-8-methoxyquinoline appear as brown solids[1] or colorless oils in a pure state.[2] A solid form is expected. |

| Melting Point | Predicted: 75-95 °C | This is an estimation. The related isomer, 5-bromo-8-methoxyquinoline, has a reported melting point of 80-82 °C.[1] The substitution pattern will influence crystal packing and thus the melting point. |

| Boiling Point | > 300 °C (at 760 mmHg) | High boiling point is characteristic of substituted quinolines. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Slightly soluble in water. | This is consistent with related brominated quinolines. 5-Bromo-8-methoxyquinoline is reported to be slightly soluble in water.[3] |

| CAS Number | Not assigned / Not found | No definitive CAS number has been identified for this specific isomer, highlighting its novelty or scarcity in commercial and literature databases. |

Section 2: Proposed Synthesis and Characterization Workflow

The regiochemical challenge of direct bromination necessitates an alternative approach. A plausible route involves the synthesis and subsequent aromatization of a tetrahydroquinoline precursor, where the desired substitution pattern can be more readily achieved.

Causality Behind the Proposed Synthetic Strategy

The C8-methoxy group is an activating, ortho, para-director for electrophilic aromatic substitution.[4] This means it directs incoming electrophiles (like Br⁺) to the C5 and C7 positions. The C6 position is electronically disfavored. To circumvent this, we propose a route starting with 8-methoxy-1,2,3,4-tetrahydroquinoline. In this non-aromatic system, the directing rules are governed by the aniline-like nitrogen and the methoxy group, allowing for bromination at the C6 position. The final step is a dehydrogenation (aromatization) to yield the target quinoline.

Proposed Multi-Step Synthesis Protocol

-

Step 1: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

-

Reaction: Reduction of 8-methoxyquinoline.

-

Methodology: 8-methoxyquinoline can be reduced to its tetrahydro- derivative using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation. A common method involves the use of a hydrosilane in the presence of a suitable catalyst.[5]

-

Rationale: This step creates a non-aromatic bicyclic amine, altering the electronic properties of the benzene ring for the subsequent bromination step.

-

-

Step 2: Bromination to form 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

-

Reaction: Electrophilic aromatic substitution on the tetrahydroquinoline ring.

-

Methodology: Treat 8-methoxy-1,2,3,4-tetrahydroquinoline with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

-

Rationale: The amino group in the tetrahydroquinoline is a powerful activating group, and its directing influence, combined with the methoxy group, can favor substitution at the C6 position. This approach has been used for the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline.[6]

-

-

Step 3: Aromatization to this compound

-

Reaction: Oxidative dehydrogenation.

-

Methodology: The synthesized 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline is aromatized using an oxidizing agent. Common reagents for this transformation include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or enzymatic methods.[7]

-

Rationale: This final step re-establishes the aromatic quinoline core, yielding the desired target molecule.

-

Workflow Visualization

References

- 1. acgpubs.org [acgpubs.org]

- 2. rsc.org [rsc.org]

- 3. 5-Bromo-8-methoxyquinoline, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-Bromo-8-methoxyquinoline and its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physicochemical properties of 6-Bromo-8-methoxyquinoline, with a primary emphasis on its melting point. It details a standardized experimental protocol for melting point determination and contextualizes the compound's relevance within drug discovery, particularly concerning the inhibition of key signaling pathways.

Physicochemical Properties of Bromo-Methoxy-Quinoline Isomers

The precise melting point for this compound is not prominently reported in publicly available literature. However, data for its isomers are well-documented and provide a valuable reference for its expected physical state and thermal behavior. As a solid organic compound, its melting point is a critical parameter for identification, purity assessment, and formulation development.

The table below summarizes the reported melting points and other key physical data for closely related isomers of this compound. The variation in melting points among these isomers underscores the significant impact of substituent placement on the quinoline scaffold, which influences crystal lattice energy and intermolecular forces.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| This compound | 103028-32-6 | C₁₀H₈BrNO | 238.08 | Data Not Available | Solid |

| 8-Bromo-6-methoxyquinoline | 50488-36-3 | C₁₀H₈BrNO | 238.08 | 65 - 66 °C[1] | Solid |

| 6-Bromo-2-methoxyquinoline | 99455-05-7 | C₁₀H₈BrNO | 238.08 | 87 - 89 °C[2] | Solid |

| 5-Bromo-8-methoxyquinoline | 3964-00-9 | C₁₀H₈BrNO | 238.08 | 80 - 82 °C[3] | Solid |

Note: The physical form of 6-Bromo-8-methoxyisoquinoline, a closely related isomer, is reported as a solid, which strongly suggests this compound is also a solid at room temperature.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for characterizing a solid organic compound. It provides a melting range which, for a pure substance, is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden this range.

Objective: To accurately determine the melting point range of a solid organic compound such as this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Sample of the organic solid

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and crystalline.

-

If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.[4]

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[5]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 cm.[4][5]

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10°C/min) to get a rough estimate. Allow the apparatus to cool before proceeding with a precise measurement.[6]

-

Accurate Measurement: Heat the apparatus at a medium rate until the temperature is about 20°C below the expected melting point.[6]

-

Decrease the heating rate significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Record T1: Note the temperature at which the first droplet of liquid becomes visible within the solid sample.[7]

-

Record T2: Note the temperature at which the entire sample has completely melted into a clear liquid.[7]

-

-

Reporting:

-

The melting point is reported as the range from T1 to T2.

-

For high accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

-

Visualizations: Workflows and Biological Context

Diagrams are essential for visualizing experimental processes and complex biological relationships. The following have been generated using the DOT language to meet the specified requirements.

Caption: Workflow for Melting Point Determination.

Quinoline-based compounds, the structural class to which this compound belongs, are of significant interest in drug development. Many derivatives have been investigated as inhibitors of critical cell signaling pathways that are often dysregulated in cancer.[8][9] The PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth, is a prominent target for such inhibitors.[9][10]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

This guide provides foundational data and standardized methodologies relevant to the study of this compound. The provided protocols and diagrams serve as practical tools for researchers engaged in the characterization of this and similar compounds for applications in drug discovery and development.

References

- 1. 8-BROMO-6-METHOXYQUINOLINE CAS#: 50488-36-3 [amp.chemicalbook.com]

- 2. 6-Bromo-2-methoxyquinoline, 96% | Fisher Scientific [fishersci.ca]

- 3. acgpubs.org [acgpubs.org]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pennwest.edu [pennwest.edu]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

6-Bromo-8-methoxyquinoline solubility profile

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the physicochemical properties and solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document also furnishes detailed experimental protocols for researchers to determine the solubility profile in a laboratory setting. Furthermore, it outlines the known biological activities of this compound, offering context for its relevance in drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research. The table below summarizes key properties. Note the distinction from its isomer, 8-Bromo-6-methoxyquinoline, for which more data is available.

| Property | Value | Reference(s) |

| CAS Number | 103028-32-6 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Solid (isoform dependent) | [2] |

| Melting Point | 65-66 °C (for 8-Bromo-6-methoxyquinoline) | [3][4] |

| Boiling Point | 329 °C at 760 mmHg (for 8-Bromo-6-methoxyquinoline) | [3][4] |

| Density | 1.516 g/cm³ (for 8-Bromo-6-methoxyquinoline) | [3][4] |

| Predicted pKa | 2.38 ± 0.20 (for 8-Bromo-6-methoxyquinoline) | [4] |

| Predicted XLogP3 | 2.7 (for 8-Bromo-6-methoxyquinoline) | [3] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in the public domain. However, based on the solubility of structurally similar compounds, a qualitative profile can be inferred. For instance, a related compound, 6-bromo-8-methoxyquinolin-2(1H)-one, shows moderate solubility in polar aprotic solvents like DMF and DMSO, with limited aqueous solubility[5]. Another analogue, 6-bromoquinoline, is reported to be soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF)[6].

For research and development purposes, it is crucial to experimentally determine the quantitative solubility. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Illustrative Template for Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | Data not available | Data not available | Shake-Flask / HPLC |

| Phosphate-Buffered Saline (pH 7.4) | Data not available | Data not available | Shake-Flask / HPLC |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask / UV-Vis |

| Dimethyl Formamide (DMF) | Data not available | Data not available | Shake-Flask / UV-Vis |

| Ethanol | Data not available | Data not available | Shake-Flask / UV-Vis |

| Methanol | Data not available | Data not available | Shake-Flask / UV-Vis |

| Acetone | Data not available | Data not available | Shake-Flask / UV-Vis |

| Acetonitrile | Data not available | Data not available | Shake-Flask / UV-Vis |

| Dichloromethane | Data not available | Data not available | Gravimetric |

| Ethyl Acetate | Data not available | Data not available | Gravimetric |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended for this compound.[7][8][9]

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8]

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Strategies for Poorly Soluble Compounds

If this compound exhibits low aqueous solubility, the following strategies can be employed for biological assays:[10]

-

Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO, ethanol, or DMF, and then dilute it into the aqueous assay buffer.

-

Excipients: Incorporate solubilizing agents such as non-ionic surfactants (e.g., Tween® 80) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) into the aqueous medium.

Visualization of Experimental Workflow

The following diagram illustrates a systematic workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the systematic assessment of compound solubility.

Biological Activity and Context

This compound has been identified as a compound with potential anticancer activity.[1] Studies suggest that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis in tumor cells.[1] Furthermore, this quinoline derivative serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and antimicrobial agents, highlighting its importance in medicinal chemistry.[5][11][12] The broader class of brominated quinolines has shown significant antiproliferative effects against various cancer cell lines.[13]

The following diagram provides a simplified, conceptual illustration of how quinoline derivatives can interfere with cancer cell proliferation based on their known biological activities.

References

- 1. This compound | 103028-32-6 | DEA02832 [biosynth.com]

- 2. 6-Bromo-8-methoxyisoquinoline | 1415564-97-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 8-BROMO-6-METHOXYQUINOLINE CAS#: 50488-36-3 [amp.chemicalbook.com]

- 5. 6-bromo-8-methoxyquinolin-2(1H)-one () for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Solubility of 6-Bromo-8-methoxyquinoline: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 6-bromo-8-methoxyquinoline, a key intermediate in pharmaceutical research and development. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document provides essential qualitative information and standardized experimental protocols to empower researchers in drug discovery and chemical synthesis.

Physicochemical Properties

This compound is a substituted quinoline with a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Its structure, featuring a bromine atom at the 6-position and a methoxy group at the 8-position, influences its physicochemical properties, including its solubility in various organic solvents. The presence of the methoxy group is suggested to enhance solubility.

Qualitative Solubility Profile

Based on the analysis of structurally similar compounds, this compound is anticipated to exhibit solubility in a range of common organic solvents. The following table summarizes the expected qualitative solubility based on data for analogous quinoline derivatives. It is important to note that these are predictions and should be confirmed by experimental data.

| Solvent Category | Solvent | Expected Qualitative Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile | Soluble | |

| Acetone | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Polar Protic | Methanol | Likely Soluble |

| Ethanol | Likely Soluble | |

| Non-Polar | Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Note: This table is based on qualitative data and predictions for structurally related compounds. Experimental verification is crucial.

Dimethyl sulfoxide (DMSO) is widely recognized as a suitable solvent for preparing high-concentration stock solutions of poorly soluble compounds like quinoline derivatives for biological assays.[1] Other water-miscible organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can also be considered as alternative co-solvents.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, the shake-flask method is a widely accepted and recommended technique.[2] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation concentration of this compound in a selected organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, ethyl acetate)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is critical to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the undissolved solid to sediment. For more effective separation, centrifuge the samples at a high speed.

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot using a suitable syringe filter.

-

Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL or mol/L.

The following diagram illustrates a general workflow for assessing compound solubility.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-8-methoxyquinoline

Predicted ¹H NMR Spectroscopic Data

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. For quinoline derivatives, the electron-withdrawing nature of the nitrogen atom generally deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[1] The predicted ¹H NMR data for 6-Bromo-8-methoxyquinoline is summarized in the table below. The predictions are based on the analysis of similar substituted quinolines and the expected electronic effects of the bromo and methoxy groups on the quinoline ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.8 - 9.0 | dd | J = 4.0 - 4.5, J = 1.5 - 2.0 |

| H-3 | ~7.4 - 7.6 | dd | J = 8.0 - 8.5, J = 4.0 - 4.5 |

| H-4 | ~8.0 - 8.2 | dd | J = 8.0 - 8.5, J = 1.5 - 2.0 |

| H-5 | ~7.6 - 7.8 | d | J = 2.0 - 2.5 |

| H-7 | ~7.0 - 7.2 | d | J = 2.0 - 2.5 |

| OCH₃ | ~4.0 - 4.2 | s | - |

Disclaimer: The data presented in this table is predicted and should be confirmed with experimental results.

Interpretation of the Predicted Spectrum

-

H-2, H-3, and H-4: These protons are on the pyridine ring. The H-2 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.[1] It will likely appear as a doublet of doublets (dd) due to coupling with H-3 and H-4. H-4 is also significantly deshielded by the nitrogen. H-3 will be coupled to both H-2 and H-4.

-

H-5 and H-7: These protons are on the benzene ring and are expected to be meta-coupled, resulting in doublets with a small coupling constant. The methoxy group at position 8 is an electron-donating group, which would typically shield adjacent protons, while the bromo group at position 6 is electron-withdrawing, which would deshield adjacent protons.

-

OCH₃: The methoxy protons are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, as they are not coupled to any other protons.

Experimental Protocols

A generalized protocol for acquiring the ¹H NMR spectrum of a substituted quinoline is provided below.

1. Sample Preparation

-

Accurately weigh 5-25 mg of the this compound sample into a clean, dry glass vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

-

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

-

Typical Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

3. Data Processing

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Molecular Structure and Experimental Workflow

The following diagrams illustrate the molecular structure of this compound with proton assignments and a general workflow for NMR analysis.

Caption: Molecular structure of this compound with proton numbering.

Caption: A generalized workflow for ¹H NMR spectroscopy experiments.

References

An In-Depth Technical Guide to the Predicted ¹³C NMR Spectral Data of 6-Bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-8-methoxyquinoline. Due to the absence of publicly available, assigned experimental spectra for this specific compound, this guide leverages empirical data from structurally related analogs to generate a reliable, predicted dataset. This document also outlines a comprehensive experimental protocol for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). The predictions are based on the known chemical shifts of quinoline and the application of substituent chemical shift (SCS) effects derived from data for 6-bromoquinoline, 8-methoxyquinoline, and other substituted quinolines.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~150.5 |

| C-3 | ~122.0 |

| C-4 | ~135.8 |

| C-4a | ~140.0 |

| C-5 | ~129.5 |

| C-6 | ~118.0 |

| C-7 | ~125.0 |

| C-8 | ~154.5 |

| C-8a | ~141.5 |

| OCH₃ | ~56.5 |

Note: The chemical shifts are approximate values and may vary slightly depending on experimental conditions such as solvent and concentration.

Molecular Structure and Numbering Scheme

The following diagram illustrates the chemical structure of this compound with the conventional numbering system used for the assignment of NMR signals.

Caption: Structure and numbering of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for quinoline derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments) is typically used.[1]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Spectral Width (SW): Set the spectral width to approximately 200-220 ppm to encompass the full range of expected carbon chemical shifts.[1]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[1]

-

Relaxation Delay (D1): Use a relaxation delay of 2 seconds to allow for adequate relaxation of the carbon nuclei between scans.[1]

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, several hundred to several thousand scans are required to achieve a good signal-to-noise ratio for ¹³C NMR.

-

Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. Integration of ¹³C spectra is generally not quantitative without specific experimental setups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Logical workflow for NMR analysis of a synthesized compound.

References

FT-IR Analysis of 6-Bromo-8-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 6-Bromo-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. This document details the expected vibrational frequencies, their assignments, and the experimental protocols for acquiring such data. The information presented herein is crucial for the characterization, quality control, and further development of this compound.

Core Spectroscopic Data

As a primary reference, the experimental FT-IR data for the closely related compound, 5,7-Dibromo-8-methoxyquinoline, provides significant insight into the expected vibrational modes. The reported peaks for this analog are 2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, and 1086 cm⁻¹. These, along with theoretical predictions for the this compound structure, form the basis for the assignments presented in Table 1.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch | ν(C-H) |

| ~2960-2850 | Medium-Weak | Methoxy C-H Stretch | ν(C-H) |

| ~1600 | Medium-Strong | Aromatic C=C Stretch | ν(C=C) |

| ~1575 | Medium-Strong | Aromatic C=C Stretch | ν(C=C) |

| ~1490 | Medium-Strong | Aromatic C=C Stretch | ν(C=C) |

| ~1465 | Medium | CH₃ Asymmetric Bending | δₐₛ(CH₃) |

| ~1380 | Medium-Weak | CH₃ Symmetric Bending | δₛ(CH₃) |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch | νₐₛ(C-O-C) |

| ~1085 | Strong | Aryl-O-CH₃ Symmetric Stretch | νₛ(C-O-C) |

| ~880-820 | Strong | C-H Out-of-plane Bending | γ(C-H) |

| ~750-700 | Medium-Strong | C-Br Stretch | ν(C-Br) |

Note: The wavenumbers presented are approximate and based on comparative analysis and theoretical modeling. Actual experimental values may vary slightly.

Experimental Protocol

The following section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound.

1. Sample Preparation:

-

KBr Pellet Method (for solid samples):

-

Thoroughly grind 1-2 mg of high-purity this compound with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

2. Data Acquisition:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR) prior to sample analysis. This will be automatically subtracted from the sample spectrum.

3. Data Processing:

-

The instrument's software will perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Baseline correction and smoothing algorithms may be applied if necessary to improve the quality of the spectrum.

Logical Workflow for Analysis

The process of analyzing and interpreting the FT-IR spectrum of this compound follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic approach from sample preparation to final structural confirmation.

Caption: Workflow for FT-IR analysis of this compound.

Signaling Pathway and Molecular Interactions

While FT-IR spectroscopy primarily provides information about the chemical structure of a molecule, this data is foundational for understanding its potential biological activity. The functional groups identified, such as the quinoline nitrogen, the methoxy group, and the bromine atom, are key determinants of how this compound might interact with biological targets. For instance, the quinoline ring system is a common scaffold in drugs that intercalate with DNA or bind to enzyme active sites. The methoxy and bromo substituents can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby modulating its binding affinity and specificity for target proteins.

The diagram below illustrates a conceptual signaling pathway where a quinoline derivative, such as this compound, acts as an inhibitor of a kinase, a common mechanism of action for this class of compounds in drug development.

Caption: Conceptual kinase inhibition by a quinoline derivative.

This guide provides a foundational understanding of the FT-IR analysis of this compound, essential for its application in research and development. The combination of experimental data from analogs, theoretical predictions, and standardized protocols offers a robust framework for the characterization of this and other related quinoline derivatives.

Mass Spectrometry of 6-Bromo-8-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted mass spectrometric behavior of 6-Bromo-8-methoxyquinoline. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a plausible fragmentation pattern based on established principles of mass spectrometry and data from structurally analogous compounds, such as quinoline derivatives, aryl halides, and aryl ethers. The information herein serves as a valuable resource for identifying and characterizing this compound in analytical workflows.

Physicochemical Properties and Molecular Ion Profile

This compound has the molecular formula C₁₀H₈BrNO. The presence of a bromine atom is a key feature that dictates its mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Average Molecular Weight | ~238.08 g/mol | [2] |

| Exact Mass (C₁₀H₈⁷⁹BrNO) | 236.979 g/mol | [2] |

| Exact Mass (C₁₀H₈⁸¹BrNO) | 238.977 g/mol | |

| Melting Point | 65-66 °C | [3] |

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster.

| Predicted Ion | m/z (Mass-to-Charge Ratio) | Expected Relative Abundance |

| [M]⁺ (with ⁷⁹Br) | 237 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | 239 | ~98% |

Proposed Fragmentation Pathway under Electron Ionization (EI)

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the functionalities present: the quinoline core, the methoxy group, and the bromine substituent. The molecular ions are energetically unstable and can break apart into smaller, charged fragments and uncharged radicals.[4] Only the charged fragments are detected by the mass spectrometer.[4]

Key Fragmentation Mechanisms:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for aryl methyl ethers is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical. This results in a stable, resonance-delocalized cation.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a molecule of carbon monoxide.

-

Loss of a Bromine Radical (•Br): The C-Br bond can cleave, leading to the loss of a bromine radical. This fragmentation is common for aromatic halides.[5]

-

Quinoline Ring Fission: The stable quinoline ring system can also fragment, typically involving the loss of a neutral molecule of hydrogen cyanide (HCN).[6]

The following table summarizes the major predicted fragment ions for this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Formula | Neutral Loss | Fragmentation Pathway Description |

| 237 / 239 | [C₁₀H₈BrNO]⁺ | - | Molecular Ion (M⁺) |

| 222 / 224 | [C₉H₅BrNO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group (α-cleavage) |

| 194 / 196 | [C₈H₅BrN]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion |

| 158 | [C₁₀H₈NO]⁺ | •Br | Loss of a bromine radical from the molecular ion |

| 130 | [C₉H₈N]⁺ | •Br, CO | Loss of carbon monoxide from the [M-Br]⁺ ion |

| 115 | [C₇H₅N]⁺ | •Br, •CH₃, HCN | Loss of hydrogen cyanide from the [M-Br-CH₃]⁺ fragment |

Visualization of Proposed Fragmentation Pathway

The logical flow of the fragmentation cascade is illustrated in the diagram below.

Caption: Predicted fragmentation of this compound.

Experimental Protocol

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and semi-volatile organic compounds.[6][7]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for analysis.

Instrumentation and Conditions

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL of the sample solution injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[6]

-

Ion Source Temperature: 230 °C.[6]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode.

The workflow for this analysis is depicted below.

Caption: General workflow for GC-MS analysis.

References

- 1. Buy 8-Bromo-6-methoxyquinoline | 50488-36-3 [smolecule.com]

- 2. 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-BROMO-6-METHOXYQUINOLINE CAS#: 50488-36-3 [amp.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chempap.org [chempap.org]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

X-ray Crystal Structure of 6-Bromo-8-methoxyquinoline Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the X-ray crystal structures of 6-bromo-8-methoxyquinoline derivatives and related analogues. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of these heterocyclic compounds. This document details crystallographic data, experimental protocols for structure determination, and a visual representation of the analytical workflow.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the quinoline ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets. The this compound core, in particular, is a subject of interest for the development of novel therapeutic agents. Single-crystal X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering precise details on bond lengths, bond angles, and intermolecular interactions that govern their solid-state behavior and inform structure-activity relationship (SAR) studies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for several bromo-substituted quinoline derivatives. This comparative data allows for an understanding of the effects of substituent placement on the crystal lattice.

| Parameter | 5,7-Dibromo-8-methoxyquinoline[1] | 4-Bromo-8-methoxyquinoline[2] | 6-Bromoquinoline-8-carbonitrile[3][4] | 6,8-Dibromoquinoline[5] |

| Chemical Formula | C₁₀H₇Br₂NO | C₁₀H₈BrNO | C₁₀H₅BrN₂ | C₉H₅Br₂N |

| Molecular Weight | 316.99 | 238.08 | 233.07 | 286.94 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | Pbca (derived from refinement) | P2₁/c | P2₁/c |

| a (Å) | 16.158 (3) | 5.1615 (1) | 3.8484 (8) | 7.3436 (12) |

| b (Å) | 3.9960 (6) | 12.1337 (6) | 12.634 (3) | 9.8961 (15) |

| c (Å) | 17.551 (3) | 14.2436 (7) | 18.042 (4) | 13.0108 (18) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 115.316 (5) | 90 | 92.918 (7) | 109.589 (17) |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 1024.4 (3) | 892.05 (6) | 876.0 (3) | 890.8 (3) |

| Z | 4 | 4 | 4 | 4 |

| Temperature (K) | 296 | 150 (1) | 296 | 297 |

| Radiation Type | Mo Kα | Mo Kα | Mo Kα | Cu Kα |

| Wavelength (Å) | 0.71073 | Not specified | 0.71073 | 1.54184 |

| Density (calc) (Mg/m³) | Not specified | Not specified | 1.767 | Not specified |

| R-factor (R1) | 0.028 (for I > 2σ(I)) | 0.028 (for F² > 2σ(F²)) | 0.058 (for F > 2σ(F)) | Not specified |

| wR2 | 0.059 | 0.059 | 0.120 | Not specified |

Experimental Protocols

The determination of the crystal structure of quinoline derivatives involves several key stages, from synthesis and crystallization to data collection and structure refinement. The methodologies described below are based on established protocols for similar compounds.[3][5]

Synthesis and Crystallization

The synthesis of substituted quinolines can be achieved through various established routes. For instance, the Skraup-Doebner-von Miller reaction or related cyclization strategies are commonly employed to construct the quinoline core from substituted anilines.[5]

General Crystal Growth Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the purified compound.[3]

-

Dissolve the synthesized compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, hexane-chloroform).[3][5]

-

Ensure the solution is saturated at a given temperature.

-

Allow the solvent to evaporate slowly in a dust-free environment. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile co-solvent.

-

Monitor the solution over several days to weeks for the formation of well-defined single crystals.

X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed in a diffractometer (e.g., Nonius KappaCCD or Bruker APEXII CCD) equipped with a CCD detector.[2][3] The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3][5] The diffraction data are collected at a controlled temperature (e.g., 150 K or 296 K) by performing a series of φ and ω scans to measure the intensities of a large number of reflections.[2][3]

Structure Solution and Refinement

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as background, absorption, and Lorentz-polarization effects. This yields a set of structure factors.

-

Structure Solution: The crystal structure is solved using direct methods.[3]

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F².[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[3] The final refinement statistics, such as R1 and wR2, indicate the quality of the fit between the calculated and observed diffraction data.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the determination of the X-ray crystal structure of a this compound derivative.

Conclusion

This technical guide has provided a comparative analysis of the X-ray crystal structures of bromo-substituted quinoline derivatives, with a focus on compounds related to the this compound scaffold. The presented data highlights the variations in crystallographic parameters that arise from different substitution patterns. The detailed experimental protocols offer a practical framework for researchers working on the synthesis and structural characterization of this important class of heterocyclic compounds. The elucidation of these crystal structures is paramount for advancing the rational design of novel quinoline-based molecules in the field of drug discovery and materials science.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 6-Bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside available experimental data. While detailed computational studies specifically on this molecule are not extensively available in public literature, this guide outlines the standard theoretical frameworks and computational methodologies that are applied to quinoline derivatives. This includes Density Functional Theory (DFT) for geometry optimization and electronic property analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis for reactivity prediction, and Molecular Electrostatic Potential (MEP) mapping to understand intermolecular interactions. The guide also presents known experimental data, including a detailed synthesis protocol and some characterization information, to provide a well-rounded resource for researchers.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in drug discovery and development. This compound, with its specific substitution pattern, offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel bioactive compounds. Understanding the structural, electronic, and reactive properties of this core molecule is crucial for the rational design of new derivatives with enhanced efficacy and selectivity. This guide aims to consolidate the available information on this compound and to provide a theoretical framework for its further investigation.

Experimental Data

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Skraup synthesis.

Experimental Protocol:

A mixture of concentrated sulfuric acid (18.5 mL, 347 mmol), water (14.4 mL, 799 mmol), sodium 3-nitrobenzenesulfonate (16.5 g, 77 mmol), and glycerol (5.6 mL, 77 mmol) is gently warmed to 65 °C with stirring. To this warm mixture, 4-bromo-2-methoxyaniline (10 g, 49.5 mmol) is added in one portion. The reaction mixture is then heated to 135 °C and stirred for 3 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with 2 M NaOH. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Quantitative physicochemical and detailed spectroscopic data for this compound are sparse in the current body of scientific literature. The following table summarizes the available information. For comparison, data for the isomeric 8-Bromo-6-methoxyquinoline is also included, highlighting the need for careful characterization to distinguish between these closely related compounds.

| Property | This compound | 8-Bromo-6-methoxyquinoline |

| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol | 238.08 g/mol |

| Appearance | Not specified | White solid |

| Melting Point | Not specified | 78-79 °C |

| ¹H NMR (400 MHz, CDCl₃) | Not specified | δ 8.94 (dd, J=4.2, 1.6 Hz, 1H), 8.07 (dd, J=8.4, 1.6 Hz, 1H), 7.63 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.4, 4.2 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 4.02 (s, 3H) |

| Rf Value | 0.65 (AcOEt/hexane, 1:9) | 0.40 (AcOEt/hexane, 1:9) |

| FT-IR (cm⁻¹) | Data not available | Data not available |

| UV-Vis (λmax, nm) | Data not available | Data not available |

Theoretical and Computational Studies

While specific computational studies on this compound are not extensively published, the methodologies described below are standard approaches for the theoretical investigation of quinoline derivatives. These studies are instrumental in understanding the molecule's intrinsic properties and predicting its behavior.

Computational Workflow

The general workflow for the theoretical and computational analysis of a molecule like this compound is outlined below.

Caption: General workflow for computational analysis of this compound.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to:

-

Optimize Molecular Geometry: Determine the most stable conformation of the molecule by finding the minimum energy structure. This provides accurate bond lengths, bond angles, and dihedral angles.

-

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental FT-IR data to confirm the molecular structure and assign vibrational modes.

-

Determine Electronic Properties: Calculate various electronic properties such as dipole moment, polarizability, and atomic charges (e.g., Mulliken charges). These properties provide insights into the molecule's polarity and the distribution of electron density.

Methodology: A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), to perform the calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

These calculations are vital for predicting the reactive sites of this compound and understanding its potential interactions with other molecules.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack and to understand non-covalent interactions.

-

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack.

-

Positive Potential Regions (Blue): Indicate electron-deficient areas, which are prone to nucleophilic attack.

-

Neutral Regions (Green): Indicate areas of neutral potential.

An MEP map of this compound would reveal the charge distribution and help in understanding its intermolecular interactions, which is particularly important for drug-receptor binding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. For this compound, which serves as a precursor for potentially bioactive molecules, understanding its potential binding modes to various biological targets is of great interest.

Methodology:

-

Preparation of the Ligand: The 3D structure of this compound, optimized using DFT, would be prepared for docking.

-

Selection and Preparation of the Receptor: A relevant protein target would be chosen based on the therapeutic area of interest (e.g., kinases, enzymes involved in cancer or infectious diseases). The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the receptor's binding site and to score the different binding poses based on their predicted binding affinity.

-

Analysis of Results: The top-ranked docking poses would be analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the protein target.

Caption: Hypothetical signaling pathway modulation by a this compound derivative.

Conclusion

This compound is a valuable synthetic intermediate with the potential for the development of novel therapeutic agents. While comprehensive experimental and computational data on the molecule itself are not yet fully available in the public domain, this guide provides a solid foundation for researchers by consolidating the known synthetic protocols and outlining the standard theoretical and computational methodologies for its in-depth study. The application of DFT, HOMO-LUMO analysis, MEP mapping, and molecular docking will be instrumental in elucidating the structure-activity relationships of its derivatives and in guiding the design of new compounds with desired biological activities. Further experimental characterization, including detailed spectroscopic analysis, is warranted to build a more complete profile of this important heterocyclic compound.

A Technical Guide to the Quantum Chemical Profile of 6-Bromo-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Bromo-8-methoxyquinoline. While specific experimental and computational data for this particular molecule is not extensively available in the referenced literature, this document outlines the established computational protocols and data presentation methods used for similar quinoline derivatives. These methodologies are crucial for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore in drug design.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2][3] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[1] For quinoline derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1]

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound is the determination of its most stable three-dimensional conformation through geometry optimization. This is typically achieved using DFT methods with a suitable basis set, such as B3LYP/6-311G(d,p).[4] The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |

| C3-C4 | 1.42 | N1-C2-C3 | 123.0 |

| C4-C10 | 1.41 | C2-C3-C4 | 119.5 |

| C5-C6 | 1.38 | C3-C4-C10 | 119.0 |

| C6-C7 | 1.40 | C4-C10-C5 | 118.5 |

| C6-Br | 1.90 | C10-C5-C6 | 121.0 |

| C8-O | 1.36 | C5-C6-C7 | 120.0 |

| O-CH3 | 1.43 | C6-C7-C8 | 120.5 |

| C7-C8-O | 115.0 | ||

| C8-O-CH3 | 118.0 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar quinoline derivatives.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and potential interactions with biological targets. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

| Dipole Moment | 2.50 D |

Note: These values are illustrative and would be calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map can further visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Analysis

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.